

Y08284 in Combination Cancer Therapy: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08284 is a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 4.21 nM. Primarily investigated for its potential in treating prostate cancer, Y08284 has demonstrated significant anti-proliferative effects in various prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1. This guide provides a comprehensive overview of the available preclinical data for Y08284 and compares its potential with other bromodomain inhibitors, particularly in the context of combination therapies for cancer. While direct combination studies involving Y08284 are not yet publicly available, this guide will draw parallels from studies with other CBP/p300 and BET bromodomain inhibitors to illuminate potential synergistic strategies.

Y08284: Monotherapy Performance in Prostate Cancer

Y08284 has shown promising results as a single agent in preclinical models of prostate cancer. Its mechanism of action involves the inhibition of the CBP bromodomain, which is a critical coactivator of the androgen receptor (AR), a key driver of prostate cancer progression. By inhibiting CBP, **Y08284** can suppress the transcriptional activity of AR and its downstream targets.



In Vitro Efficacy

Cell Line	Cancer Type	IC50 (Y08284)	Reference
LNCaP	Prostate Cancer	Not specified	[1][2]
C4-2B	Prostate Cancer	Not specified	[1][2]
22Rv1	Prostate Cancer	Not specified	[1][2]

In Vivo Efficacy

In a 22Rv1 xenograft model, Y08284 demonstrated significant antitumor efficacy.

Animal Model	Cancer Type	Treatment	Outcome	Reference
22Rv1 Xenograft	Prostate Cancer	Y08284	Significant tumor growth inhibition	[3][4]

Combination Therapy: A Comparative Outlook

While specific combination data for **Y08284** is pending, the broader class of bromodomain inhibitors has been extensively studied in combination with other anticancer agents, particularly in the context of overcoming drug resistance in prostate cancer.

CBP/p300 Inhibitors in Combination

Other selective CBP/p300 bromodomain inhibitors, such as CCS1477 and TT125-802, have been evaluated in combination with the androgen receptor inhibitor enzalutamide in castration-resistant prostate cancer (CRPC) models.



CBP/p300 Inhibitor	Combination Partner	Cancer Type	Key Findings	Reference
CCS1477	Enzalutamide	Prostate Cancer	Almost complete tumor growth inhibition in a bicalutamideresistant LNCaP xenograft model.	[5]
TT125-802	Enzalutamide	Prostate Cancer	Synergistic effect on tumor growth inhibition in CRPC patient- derived xenograft (PDX) models.[6]	[6]

BET Bromodomain Inhibitors in Combination

BET bromodomain inhibitors have also been a focus of combination therapy research in prostate cancer.

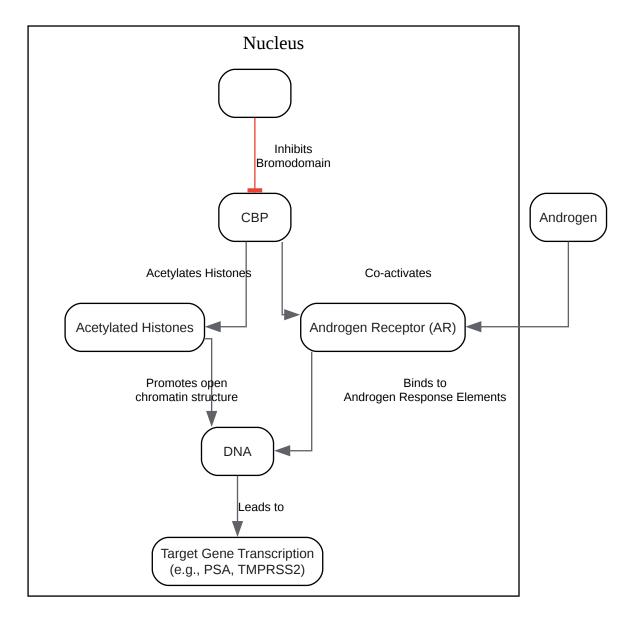


BET Inhibitor	Combination Partner	Cancer Type	Key Findings	Reference
ZEN-3694	Enzalutamide	Metastatic CRPC	Acceptable tolerability and potential efficacy in patients with abiraterone- and/or enzalutamide- resistant mCRPC. Median progression-free survival of 9 months in patients who had progressed on prior enzalutamide or abiraterone.[7]	[7]
GS-5829	Enzalutamide	Metastatic CRPC	Generally well- tolerated but had limited clinical efficacy.[8]	[8]

Signaling Pathways and Experimental Workflows Mechanism of Action of CBP Bromodomain Inhibitors

The following diagram illustrates the proposed mechanism of action for CBP bromodomain inhibitors like **Y08284** in the context of androgen receptor signaling in prostate cancer.







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